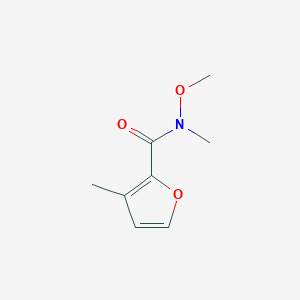
N-methoxy-N,3-dimethylfuran-2-carboxamide
Overview
Description
N-methoxy-N,3-dimethylfuran-2-carboxamide: is an organic compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methoxy group and a carboxamide group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N,3-dimethylfuran-2-carboxamide typically involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol. This process can be achieved through various methods, including catalytic cyclization and other organic synthesis techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized in laboratory settings using standard organic synthesis protocols. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N,3-dimethylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The methoxy group and other substituents on the furan ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: N-methoxy-N,3-dimethylfuran-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development and other biomedical applications. It may be studied for its interactions with biological targets and its effects on cellular processes.
Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N-methoxy-N,3-dimethylfuran-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxy and carboxamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3-Dimethylfuran: A methyl-substituted furan with similar structural features but lacking the methoxy and carboxamide groups.
N-methoxy-N-methylfuran-2-carboxamide: A related compound with a different substitution pattern on the furan ring.
Uniqueness: N-methoxy-N,3-dimethylfuran-2-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N-methoxy-N,3-dimethylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-4-5-12-7(6)8(10)9(2)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJROOVKWEPTALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


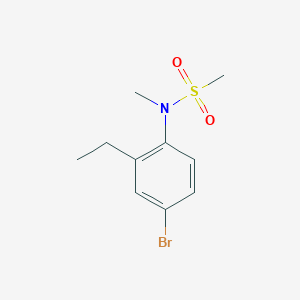
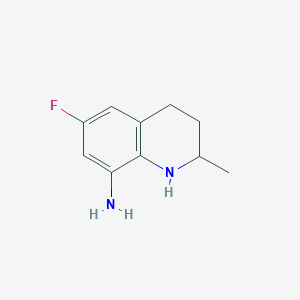
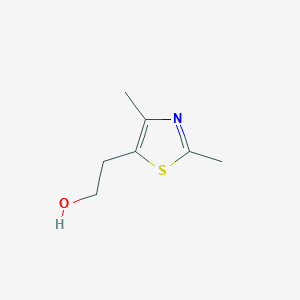
![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)
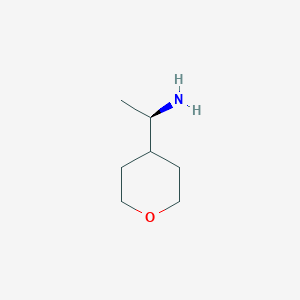
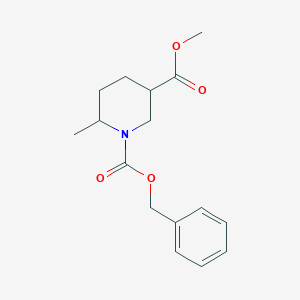
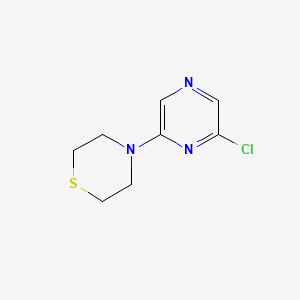
![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)
![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)
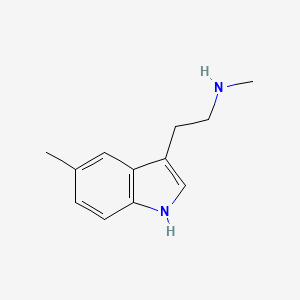
amine](/img/structure/B1457099.png)

